molecular formula C19H16ClFN2O2 B6536222 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide CAS No. 1021207-64-6

2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide

Cat. No.: B6536222
CAS No.: 1021207-64-6
M. Wt: 358.8 g/mol
InChI Key: IEGDXPZNJVEQEO-UHFFFAOYSA-N
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Description

2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide ( 1021207-64-6) is a synthetic small molecule with a molecular formula of C19H16ClFN2O2 and a molecular weight of 358.79 g/mol . Its structure features a benzamide core substituted with chloro and fluoro groups, linked to a 2,3-dihydro-1H-indole moiety that is further functionalized with a cyclopropanecarbonyl group. This specific molecular architecture is characteristic of compounds investigated for their potential as protein kinase inhibitors, a class of therapeutic agents that modulate key signaling pathways in cells . Compounds with similar structural motifs, particularly those incorporating the dihydroindole scaffold, have been explored in medicinal chemistry for their ability to interact with and inhibit various kinase enzymes, making them valuable tools for studying cellular processes like proliferation, differentiation, and apoptosis . The presence of the cyclopropanecarbonyl group is a notable feature in modern drug discovery, often used to fine-tune properties such as metabolic stability, conformational geometry, and binding affinity to biological targets . This product is provided for research applications exclusively and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-chloro-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O2/c20-16-9-13(21)4-6-15(16)18(24)22-14-5-3-11-7-8-23(17(11)10-14)19(25)12-1-2-12/h3-6,9-10,12H,1-2,7-8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGDXPZNJVEQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H15_{15}ClF N3_{3}O, with a molecular weight of approximately 265.68 g/mol. The compound features a chloro group, a fluorobenzamide moiety, and an indole derivative, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of similar chloroacetamide derivatives, revealing that compounds with halogenated phenyl rings exhibit significant activity against various bacterial strains. While specific data on this compound is limited, its structural similarities suggest it may possess comparable antimicrobial properties. For instance, chloroacetamides have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Antitumor Activity

Indole derivatives are well-known for their antitumor activities. Studies have indicated that compounds with indole structures can inhibit cell proliferation in various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. The presence of the cyclopropanecarbonyl group in this compound may enhance its interaction with cellular targets involved in tumor growth .

Analgesic and Anti-inflammatory Effects

Indole-based compounds have also been reported to exhibit analgesic and anti-inflammatory properties. Research indicates that these compounds can modulate pain pathways and inflammatory responses through inhibition of cyclooxygenase enzymes (COX), which are key mediators in pain and inflammation .

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors involved in pain perception and inflammation.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes such as COX and lipoxygenase (LOX), which play significant roles in inflammatory processes.
  • Cell Membrane Permeability : The lipophilic nature of the compound may facilitate its passage through cellular membranes, enhancing its bioavailability and efficacy .

Case Studies

Although direct case studies specifically involving this compound are scarce, related indole derivatives have been documented in various studies:

  • A study evaluating a series of indole derivatives demonstrated significant antitumor activity against breast cancer cell lines, suggesting that structural modifications can enhance biological efficacy .

Comparison with Similar Compounds

Cyprofuram

  • Structure : N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide .
  • Key Differences : Cyprofuram shares the cyclopropanecarboxamide group but lacks the dihydroindole and fluorobenzamide core. Its furanyl and chlorophenyl groups confer fungicidal activity, whereas the target compound’s indole moiety may enhance metabolic stability .
  • Application : Fungicide.

S-Metolachlor

  • Structure : 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide .
  • Key Differences : S-Metolachlor is a chloroacetamide herbicide with a flexible methoxy-alkyl chain, contrasting with the rigid benzamide core of the target compound. The acetamide group in S-metolachlor facilitates soil mobility, whereas the benzamide structure may improve target specificity .
  • Application : Herbicide.

Flutolanil

  • Structure : N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide .
  • Key Differences : Flutolanil’s trifluoromethyl group and isopropoxy substituent differ from the target compound’s chloro-fluoro and cyclopropane groups. Both compounds retain the benzamide backbone, but fluorination in flutolanil enhances lipophilicity and systemic distribution .
  • Application : Fungicide.

Halogenation Patterns and Bioactivity

2-[(2-Chloro-4-iodophenyl)amino]-N-{[(2R)-2,3-dihydroxypropyl]oxy}-3,4-difluorobenzamide

  • Structure : Features chloro, iodo, and difluoro substituents on a benzamide scaffold .
  • Key Differences : The iodine atom in this experimental compound increases steric bulk and polarizability compared to the target compound’s 4-fluoro substituent. Such halogenation patterns are critical for optimizing binding affinity in kinase inhibitors .

Research Findings and Mechanistic Insights

Metabolic and Environmental Stability

  • Structurally related herbicides like S-metolachlor undergo hydroxylation and demethylation to form transformation products (TPs) such as 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide . The target compound’s dihydroindole and cyclopropane groups may reduce metabolic degradation by sterically hindering cytochrome P450 enzymes .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Halogenation Key Functional Groups Application
Target Compound Benzamide 2-Cl, 4-F Cyclopropanecarbonyl, Dihydroindole Under investigation
Cyprofuram Carboxamide 3-Cl Cyclopropane, Tetrahydrofuran Fungicide
S-Metolachlor Acetamide 2-Cl Methoxy-alkyl chain Herbicide
Flutolanil Benzamide 3-CF₃ Isopropoxy phenyl Fungicide

Table 2: Impact of Halogen Substituents

Compound Name Halogen Position Bioactivity Enhancement Reference
Target Compound 2-Cl, 4-F Potential kinase inhibition N/A
2-[(2-Chloro-4-iodophenyl)amino]-... 2-Cl, 4-I, 3,4-diF Kinase binding affinity
Flutolanil 3-CF₃ Fungal membrane disruption

Q & A

Basic: What are the recommended synthetic routes for 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide, and how can reaction conditions be optimized?

Methodological Answer:
A multi-step synthesis is typically employed, starting with the functionalization of the indole core. For example:

Indole Substitution : Introduce the cyclopropanecarbonyl group at the 1-position of 2,3-dihydro-1H-indole via acylation using cyclopropanecarbonyl chloride under anhydrous conditions (e.g., DCM, 0°C to RT, 12–24 hours) .

Benzamide Coupling : React the substituted indole intermediate with 2-chloro-4-fluorobenzoic acid using coupling agents like HATU or EDCI in the presence of DIPEA (2–4 hours, RT) .
Optimization Tips :

  • Monitor reaction progress via HPLC or LC-MS to minimize side products (e.g., over-acylation).
  • Adjust stoichiometry (1:1.2 ratio of indole to benzoyl chloride) and solvent polarity (e.g., THF vs. DMF) to enhance yield .

Basic: How can researchers validate the structural integrity of this compound, particularly its stereochemistry and functional group arrangement?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the cyclopropane carbonyl (δ ~2.0–2.5 ppm for cyclopropane protons) and fluorobenzamide groups (δ ~160 ppm for carbonyl in 13C^{13}C) .
  • X-ray Diffraction : Resolve crystal structures to confirm stereochemistry, as seen in analogous benzamide derivatives (e.g., monoclinic Cc space group, unit cell parameters: a=22.262A˚,b=5.6452A˚a = 22.262 \, \text{Å}, b = 5.6452 \, \text{Å}) .
  • Mass Spectrometry : Confirm molecular weight (e.g., HRMS expected for C19H15ClFN2O2\text{C}_{19}\text{H}_{15}\text{ClF}\text{N}_2\text{O}_2: ~366.08 g/mol) .

Advanced: What structure-activity relationship (SAR) strategies are recommended to enhance this compound’s biological activity (e.g., kinase inhibition)?

Methodological Answer:
Focus on systematic substitution:

  • Indole Core Modifications : Replace the cyclopropanecarbonyl group with bulkier acyl groups (e.g., tert-butyl) to study steric effects on target binding .
  • Benzamide Substituents : Test electron-withdrawing groups (e.g., nitro) at the 4-fluorobenzamide position to modulate electronic properties and binding affinity .
  • Computational Docking : Use molecular dynamics simulations to predict interactions with kinase domains (e.g., ATP-binding pockets) and prioritize synthetic targets .

Advanced: How can researchers identify and validate potential biological targets (e.g., receptors or enzymes) for this compound?

Methodological Answer:
Employ a combination of in vitro and in silico approaches:

Target Profiling : Screen against kinase panels or GPCR libraries (e.g., serotonin receptors 5-HT1A_{1A} or 5-HT2B_{2B}, implicated in similar benzamide derivatives) .

SPR/BLI Assays : Quantify binding kinetics (e.g., KdK_d) using surface plasmon resonance or bio-layer interferometry .

CRISPR Knockout Models : Validate target relevance by observing activity loss in cell lines with silenced candidate genes .

Advanced: What strategies mitigate instability of the cyclopropane moiety under physiological conditions?

Methodological Answer:

  • Prodrug Design : Mask the cyclopropane carbonyl as an ester or amide to enhance metabolic stability .
  • Formulation Optimization : Use liposomal encapsulation or PEGylation to reduce hydrolysis in aqueous media .
  • Accelerated Stability Testing : Monitor degradation products (e.g., ring-opened derivatives) under stress conditions (pH 2–9, 40°C) via LC-MS .

Advanced: How should contradictory data in biological assays (e.g., conflicting IC50_{50}50​ values) be resolved?

Methodological Answer:
Follow a systematic validation protocol:

Assay Replication : Repeat experiments in triplicate across independent labs to rule out technical variability .

Orthogonal Assays : Confirm activity using alternative methods (e.g., fluorescence polarization vs. radiometric assays) .

Data Normalization : Control for batch effects (e.g., cell passage number, reagent lot) using internal standards .

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